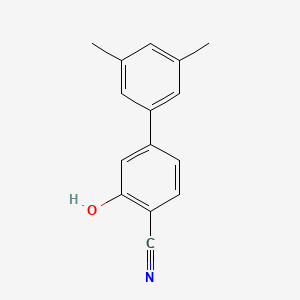
2-Cyano-5-(4-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(4-methoxyphenyl)phenol, 95% (2-CN-5-MPP) is an organic compound that has various applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 143℃ and a boiling point of 246℃. It is soluble in water and ethanol, but insoluble in ether and benzene. 2-CN-5-MPP is often used in organic synthesis, as a reagent for the synthesis of organic compounds, and as an intermediate for the production of pharmaceuticals.
Scientific Research Applications
2-Cyano-5-(4-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the synthesis of other organic compounds. Additionally, 2-Cyano-5-(4-methoxyphenyl)phenol, 95% has been used as a fluorescent probe for the detection of hydrogen peroxide in biological samples.
Mechanism of Action
2-Cyano-5-(4-methoxyphenyl)phenol, 95% is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is an enzyme that is involved in the metabolism of many drugs and other xenobiotics. 2-Cyano-5-(4-methoxyphenyl)phenol, 95% inhibits CYP2C9 by binding to its active site, thus preventing the enzyme from binding to its substrate and catalyzing the reaction.
Biochemical and Physiological Effects
2-Cyano-5-(4-methoxyphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Cyano-5-(4-methoxyphenyl)phenol, 95% inhibits the activity of CYP2C9, as mentioned above. Additionally, it has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as cytochrome P450 3A4 (CYP3A4). In vivo studies have demonstrated that 2-Cyano-5-(4-methoxyphenyl)phenol, 95% can reduce the metabolism of certain drugs, leading to increased concentrations of the drug in the body.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(4-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available commercially. It is also relatively stable and can be stored for extended periods of time. Additionally, it is an effective inhibitor of CYP2C9 and other enzymes involved in drug metabolism.
However, there are some limitations to using 2-Cyano-5-(4-methoxyphenyl)phenol, 95% in laboratory experiments. It is slightly toxic, so it should be handled with care. Additionally, it is not suitable for use in biological systems, as it is not soluble in water.
Future Directions
There are several potential future directions for the use of 2-Cyano-5-(4-methoxyphenyl)phenol, 95% in scientific research. It could be used to study the effects of CYP2C9 inhibition on drug metabolism, as well as its potential as a therapeutic agent. Additionally, it could be used as a fluorescent probe to study the metabolism of other drugs and xenobiotics. Furthermore, it could be used to study the biochemical and physiological effects of CYP2C9 inhibition in vivo. Finally, it could be used to study the effects of CYP2C9 inhibition on other biological processes, such as gene expression and cell signaling.
Synthesis Methods
2-Cyano-5-(4-methoxyphenyl)phenol, 95% is synthesized by the reaction of 4-methoxyphenol and aqueous sodium cyanide in ethanol. The reaction is conducted in an aqueous-ethanol solution at a temperature of approximately 90℃. The reaction is then quenched with aqueous hydrochloric acid, and the product is extracted with ether. The ether-soluble product is then removed and the aqueous layer is further acidified with hydrochloric acid to precipitate 2-Cyano-5-(4-methoxyphenyl)phenol, 95%.
properties
IUPAC Name |
2-hydroxy-4-(4-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUYKZVXOVSOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684679 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-methoxyphenyl)phenol | |
CAS RN |
1261918-92-6 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














